molecular formula C9H12N2O3 B1474730 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1783639-20-2

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1474730
CAS No.: 1783639-20-2
M. Wt: 196.2 g/mol
InChI Key: LZWZHEJBASLCBA-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a recognized chemical scaffold in medicinal chemistry research, primarily investigated for its role as a precursor or core structure in the synthesis of potent kinase inhibitors. Scientific databases classify it within a family of pyrazolopyran derivatives known for their bioactive properties. This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted therapies for oncology and inflammatory diseases. Its tetrahydropyrano[4,3-c]pyrazole core is a privileged structure that enables high-affinity binding to the ATP-binding sites of various protein kinases. Researchers utilize this carboxylic acid derivative as a critical intermediate for further functionalization, often through amide coupling reactions, to generate compound libraries for high-throughput screening against specific biological targets. The ethyl group at the 2-position is a key structural feature that influences the compound's pharmacokinetic properties and selectivity profile. Ongoing research explores its potential in modulating signaling pathways involved in cell proliferation and survival, making it a valuable tool for probing disease mechanisms and identifying new therapeutic candidates.

Properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZHEJBASLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound belonging to the class of pyrazole derivatives. Its unique bicyclic structure combines a tetrahydropyran ring with a pyrazole moiety, which contributes to its diverse biological activities. Recent research has highlighted its potential as a drug intermediate and its role in various biological pathways, particularly in oncology and anti-inflammatory applications.

Chemical Structure and Synthesis

The compound features a bicyclic structure characterized by the integration of a tetrahydropyran ring and a pyrazole moiety. The synthesis of this compound can be achieved through several methods, typically involving the reaction of tetrahydropyranone and diethyl oxalate in the presence of hydrazine hydrate to yield the target compound with high purity and yield .

Synthesis Method Overview

StepDescription
1React tetrahydropyranone with diethyl oxalate at -70 to -80 °C.
2Add hydrazine hydrate to form the intermediate.
3Hydrolyze to obtain the final product with a yield of approximately 65%.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies

  • MCF-7 Cell Line : The compound showed an IC50 value indicating substantial growth inhibition.
  • A549 Cell Line : Similar results were observed, suggesting its potential as an anticancer agent.

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been explored for its anti-inflammatory effects. It has shown potential as a selective COX-2 inhibitor with promising results in reducing inflammation in various models .

Comparative Efficacy Table

CompoundTarget EnzymeIC50 (µM)Reference
This compoundCOX-2< 10
CelecoxibCOX-222

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the pyrazole ring significantly influence biological activity. For instance, substituents at the para or meta positions have been linked to enhanced inhibitory effects against specific targets .

Key Findings from SAR Studies

  • Substituent Positioning : The ortho effect of certain substitutions enhances biological activity.
  • Functional Group Influence : The presence of carboxylic acid groups is critical for maintaining activity across various assays.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable scaffold in drug design:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, compounds derived from 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid have shown promising results in targeting cancer pathways related to cell proliferation and apoptosis .
  • Anti-inflammatory Properties : Studies have demonstrated that certain derivatives possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Pharmaceutical Applications

The versatility of this compound extends to several therapeutic areas:

  • Cardiovascular Diseases : Compounds based on this structure have been investigated for their ability to act on potassium channels (TASK-1), which are relevant in the treatment of arrhythmias such as atrial fibrillation .
  • Neurological Disorders : The potential neuroprotective effects of these compounds are being explored for their application in neurodegenerative diseases. Their ability to penetrate the blood-brain barrier could be advantageous for developing treatments for conditions like Alzheimer’s disease .
  • Diabetes Management : Some derivatives have shown promise in modulating glucose metabolism and insulin sensitivity, indicating potential use in managing diabetes and related metabolic disorders .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a specific derivative significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests a mechanism that could be exploited for therapeutic purposes .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of a derivative in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents at Position 2

Substituents at position 2 significantly influence molecular properties. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications References
2-Methyl derivative Methyl C₉H₁₂N₂O₃ 210.23 Higher lipophilicity; ester prodrugs
2-(Cyclopropylmethyl) derivative Cyclopropylmethyl C₁₁H₁₄N₂O₃ 226.25 Enhanced steric bulk; discontinued
2-(Prop-2-yn-1-yl) thiopyrano analog Propargyl C₁₀H₁₀N₂O₂S 230.26 Sulfur substitution; research use
2-Isopropyl thiopyrano analog Isopropyl C₁₀H₁₄N₂O₂S 226.30 Predicted pKa = 2.83; thermal stability

Key Observations :

  • Ethyl vs.
  • Propargyl/Isopropyl : These groups introduce alkynyl or branched alkyl chains, modifying electronic properties and hydrogen-bonding capacity .
Heteroatom Variations in the Pyran Ring

Replacing oxygen with sulfur in the pyran ring generates thiopyrano[4,3-c]pyrazole analogs, which exhibit distinct physicochemical and biological behaviors:

Compound Name Heteroatom Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors Key Differences References
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid Sulfur C₇H₈N₂O₂S 184.22 2 donors, 4 acceptors Higher polarizability; altered solubility
2-Ethyl pyrano[4,3-c]pyrazole-3-carboxylic acid Oxygen C₉H₁₂N₂O₃ 196.21* 2 donors, 5 acceptors Improved metabolic stability

Key Observations :

  • Sulfur vs.
  • Hydrogen Bonding: The thiopyrano analog has fewer acceptors (4 vs. 5), which may reduce interactions with hydrophilic targets .
Ester Derivatives as Prodrugs

Esterification of the carboxylic acid group improves pharmacokinetic profiles:

Compound Name Ester Group Molecular Formula Molecular Weight Purity/Synthetic Yield Applications References
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Ethyl C₉H₁₂N₂O₃ 196.21 99% (UPLC) Intermediate for drug synthesis
1-(2,4-Dichlorophenyl)-7-[(4-fluorophenyl)methylene] derivative Ethyl C₂₂H₁₇Cl₂FN₂O₃ 447.29 N/A Potential antimicrobial agent

Key Observations :

  • Ethyl esters are commonly synthesized with high purity (≥95%) and serve as precursors for active carboxylic acids via hydrolysis .
  • Bulky aryl substituents (e.g., dichlorophenyl) enhance target specificity but may complicate synthesis .

Preparation Methods

Step 1: Synthesis of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate (Keto-ester intermediate)

  • Reagents & Conditions:

    • Starting materials: tetrahydropyranone and diethyl oxalate.
    • Base: lithium bis(trimethylsilyl)amide (LiHMDS).
    • Solvent: tetrahydrofuran (THF).
    • Temperature: maintained at -70 to -80 °C.
    • Atmosphere: inert argon protection.
  • Procedure:

    • Under argon, LiHMDS and THF are combined and cooled to -70 to -80 °C.
    • A THF solution of tetrahydropyranone and diethyl oxalate is added dropwise.
    • The reaction mixture is stirred at this temperature for 30 to 120 minutes until complete (monitored by TLC).
    • The mixture is then warmed to -5 to 10 °C, quenched with water, and acidified to pH 2-3 using concentrated hydrochloric acid.
    • The product is extracted with ethyl acetate, washed with saturated saline, and concentrated under reduced pressure to yield the crude keto-ester as a reddish-brown liquid.
  • Stoichiometry:

    • Molar ratios: tetrahydropyranone : LiHMDS = 1 : 0.5–1.2
    • Tetrahydropyranone : diethyl oxalate = 1 : 0.5–1.2

Step 2: Cyclization to form Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Pyrazole ester intermediate)

  • Reagents & Conditions:

    • Crude keto-ester from Step 1.
    • Hydrazine hydrate.
    • Solvent: glacial acetic acid.
    • Temperature: 20 to 30 °C.
    • Reaction time: overnight (~12 hours).
  • Procedure:

    • The crude keto-ester is dissolved in glacial acetic acid.
    • Hydrazine hydrate is added dropwise at 20-30 °C.
    • The mixture is stirred overnight.
    • After completion (TLC monitored), water and ethyl acetate are added.
    • The pH is adjusted to 8-9 using solid sodium carbonate.
    • The mixture is stirred for 30 minutes, layers separated, and the organic phase washed with brine.
    • Concentration under reduced pressure followed by addition of petroleum ether precipitates the crude white solid pyrazole ester.
    • Filtration yields the crude product.

Step 3: Hydrolysis to 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Final product)

  • Reagents & Conditions:

    • Crude pyrazole ester from Step 2.
    • Lithium hydroxide aqueous solution.
    • Solvent: ethanol.
    • Temperature: initial 10-20 °C during base addition; then 40-60 °C for hydrolysis.
    • Reaction time: 2-3 hours.
  • Procedure:

    • The crude pyrazole ester is dissolved in ethanol.
    • Aqueous lithium hydroxide is added dropwise at 10-20 °C.
    • The reaction mixture is heated to 40-60 °C and stirred for 2-3 hours until complete by TLC.
    • The reaction solution is concentrated and acidified to pH 1-2 with dilute hydrochloric acid at 10-20 °C.
    • The precipitated white solid is stirred for 30 minutes, filtered, washed with water, and dried in an oven to yield the pure acid product.

Summary Table of Preparation Parameters

Step Reaction Reagents & Solvents Temperature (°C) Time pH Control Yield & Purity Notes
1 Keto-ester formation Tetrahydropyranone, diethyl oxalate, LiHMDS, THF -70 to -80 (reaction), -5 to 10 (workup) 30-120 min pH 2-3 (HCl) Crude reddish-brown liquid; simple extraction
2 Pyrazole ring cyclization Keto-ester, hydrazine hydrate, glacial acetic acid 20-30 Overnight (~12h) pH 8-9 (Na2CO3) Crude white solid ester; precipitation with petroleum ether
3 Hydrolysis Pyrazole ester, LiOH (aq), ethanol 10-20 (base addition), 40-60 (hydrolysis) 2-3 h pH 1-2 (dilute HCl) White powder acid; purity ~99%

Research Findings and Advantages

  • Yield: The overall yield across the three steps is approximately 65%, which is considered efficient for this class of fused heterocyclic compounds.
  • Purity: The final product achieves high purity (~99%) after simple precipitation and filtration steps, avoiding complex chromatographic purification.
  • Reaction Conditions: Mild temperatures and straightforward pH adjustments facilitate scalability and process safety.
  • Raw Materials: Use of commercially available and cost-effective starting materials (tetrahydropyranone, diethyl oxalate) reduces production costs.
  • Process Simplicity: Each intermediate is used crude in the subsequent step after minimal workup, streamlining the synthesis workflow.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrano[4,3-c]pyrazole core?

The pyrano[4,3-c]pyrazole scaffold is typically synthesized via multi-component reactions (MCRs) under green chemistry conditions. For example, one-pot MCRs involving ethyl acetoacetate, hydrazine derivatives, and aldehydes in aqueous media have been reported to yield high-purity products . Optimized protocols often use water as a solvent to enhance reaction efficiency and reduce environmental impact . Reaction conditions (e.g., 80–100°C, 4–6 hours) and catalysts (e.g., organocatalysts) should be tailored to improve regioselectivity and yield .

Q. How can researchers confirm the regiochemical structure of the synthesized compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, CCDC-1548525 (supplementary data in ) provides crystallographic parameters for related pyrazole derivatives. Alternatively, 1H^1H- and 13C^{13}C-NMR can identify key protons (e.g., NH of pyrazole at δ 12.4–13.0 ppm) and carbons (e.g., carbonyl at δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) further validates molecular formula integrity .

Q. What analytical techniques are critical for purity assessment?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended for purity analysis, achieving >95% purity thresholds . LC-MS can simultaneously detect impurities and confirm molecular ions . Thermal stability should be assessed via TGA/DSC to rule out decomposition during storage .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Discrepancies in yields often arise from solvent polarity, temperature gradients, or catalyst loading. For instance, switching from ethanol to dimethylformamide (DMF) in MCRs may improve solubility but reduce eco-compatibility . Kinetic studies under inert atmospheres (e.g., N2_2) can mitigate oxidative byproducts . Statistical optimization tools (e.g., Design of Experiments) are advised to identify critical parameters .

Q. What strategies address challenges in regioselectivity during pyrazole ring functionalization?

Regioselective alkylation or acylation can be achieved using bulky directing groups (e.g., trityl or Boc-protected amines) to sterically hinder undesired sites . Computational modeling (DFT) predicts electron density distribution to guide substitution patterns . For example, Boc-protected intermediates in demonstrate selective functionalization at the 4-position of pyrazole.

Q. How can researchers evaluate the compound’s potential kinase inhibitory activity?

In vitro kinase assays (e.g., ATP-binding competition) using recombinant kinases (e.g., EGFR or Aurora A) are standard. The pyrazole-3-carboxylic acid moiety mimics adenine in ATP, enabling competitive inhibition . IC50_{50} values should be determined via fluorescence polarization or radiometric assays . Structural analogs in show sub-micromolar activity, suggesting scaffold viability for lead optimization.

Q. What methodologies resolve ambiguities in stereochemical outcomes during hydrogenation steps?

Chiral HPLC or SFC (supercritical fluid chromatography) separates diastereomers, while NOESY NMR identifies spatial proximity of protons in tetrahydropyrano rings . Asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) enforces enantiomeric excess >90% . Patent data in highlight stereospecific steps for analogous bicyclic systems.

Methodological Notes

  • Synthesis Optimization : Prioritize green solvents (water, ethanol) and MCRs to minimize waste .
  • Data Validation : Cross-reference NMR with computational predictions (e.g., ChemDraw) to assign peaks accurately .
  • Biological Assays : Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

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